molecular formula C21H12F3N3O3 B14622008 1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione CAS No. 60253-49-8

1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B14622008
CAS No.: 60253-49-8
M. Wt: 411.3 g/mol
InChI Key: QMVNWDCOESWBDW-UHFFFAOYSA-N
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Description

1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms in the phenyl rings enhances the compound’s stability and reactivity, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 3-fluoroaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the nucleophilic substitution of chlorine atoms by the fluorophenyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A parent compound with similar structural features but without fluorine substitution.

    2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine: A similar compound with fluorine atoms in different positions on the phenyl rings.

    Hexamethylmelamine: A triazine derivative used in cancer treatment.

Uniqueness

1,3,5-Tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione is unique due to the specific positioning of fluorine atoms, which enhances its chemical stability and reactivity. This makes it particularly valuable for applications requiring high-performance materials and specific biological activities .

Properties

CAS No.

60253-49-8

Molecular Formula

C21H12F3N3O3

Molecular Weight

411.3 g/mol

IUPAC Name

1,3,5-tris(3-fluorophenyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C21H12F3N3O3/c22-13-4-1-7-16(10-13)25-19(28)26(17-8-2-5-14(23)11-17)21(30)27(20(25)29)18-9-3-6-15(24)12-18/h1-12H

InChI Key

QMVNWDCOESWBDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)N(C(=O)N(C2=O)C3=CC(=CC=C3)F)C4=CC(=CC=C4)F

Origin of Product

United States

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